3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
Overview
Description
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C13H8Cl2N2O. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and involves refluxing in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium carbonate or morpholine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium carbonate, and morpholine. The reactions are typically carried out under reflux conditions in solvents such as ethanol or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can yield pyrazole derivatives, while substitution reactions with morpholine can produce morpholine-substituted benzoxazole derivatives .
Scientific Research Applications
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects. It also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2-hydrazino-1,3-benzoxazole: A precursor in the synthesis of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde: A derivative with significant antimicrobial and analgesic activities.
Uniqueness
This compound is unique due to its combination of antibacterial and antioxidant properties, making it a valuable compound in both biological and chemical research. Its ability to undergo various chemical reactions also enhances its versatility as a building block for synthesizing more complex molecules .
Properties
IUPAC Name |
3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-2-1-3-9(16)4-7/h1-6H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAWIRITEWPMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979607 | |
Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293738-22-4, 6343-13-1 | |
Record name | 3-(5,7-Dichloro-2-benzoxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293738-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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